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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-phenylpyrrole, also known by the acronym HOPPy, is a heterocyclic organic

compound with the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol .[1][2]

It presents as light pink needles with a melting point of 304-307 °C and is known to be air-

sensitive, necessitating storage under inert atmosphere at low temperatures.[1] This compound

serves as a crucial hydrolytic analyte in diagnostic research, particularly for detecting the

activity of enzymes like esterases and proteases.[1] Its most notable application is in the

detection of human leukocyte elastase (HLE), a biomarker for conditions such as urinary tract

infections.[1][3] The detection mechanism involves the enzymatic hydrolysis of an N-

tosylalanine ester derivative of HOPPy, which then undergoes a diazo coupling reaction to

produce a measurable purple color.[1][3]

The structural elucidation and characterization of 3-hydroxy-5-phenylpyrrole rely heavily on

modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.[1]

While specific, publicly available experimental spectra for 3-hydroxy-5-phenylpyrrole are not

widely published, this guide provides a comprehensive overview of the principles and detailed

experimental protocols for its analysis, along with expected spectral characteristics based on

related compounds.
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Data Presentation
Due to the limited availability of published experimental data for 3-hydroxy-5-phenylpyrrole,

the following tables are presented as templates. Researchers can populate these tables with

their own experimental findings for a structured comparison and analysis.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

Value e.g., d Value Value e.g., Phenyl-H

Value e.g., t Value Value e.g., Pyrrole-H

Value e.g., s N/A Value e.g., OH

Value e.g., s N/A Value e.g., NH

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm) Assignment

Value e.g., Phenyl C-X

Value e.g., Pyrrole C-X

Value e.g., C-OH

Table 3: IR Spectroscopic Data (Predicted)
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Frequency (cm⁻¹) Intensity Assignment

e.g., 3400-3200 e.g., Broad O-H / N-H stretch

e.g., ~3100 e.g., Medium Aromatic C-H stretch

e.g., ~1600 e.g., Strong C=C stretch (Aromatic/Pyrrole)

e.g., ~1200 e.g., Strong C-O stretch

Table 4: Mass Spectrometry Data

m/z Ratio Relative Intensity (%) Assignment

159.07 High [M]⁺ (Molecular Ion)

Value Value Fragment Ion

Value Value Fragment Ion

Table 5: UV-Vis Spectroscopic Data

λ_max (nm)
Molar Absorptivity
(ε, M⁻¹cm⁻¹)

Solvent Assignment

Value Value e.g., EtOH π → π

Value Value e.g., EtOH n → π

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These are

generalized protocols that can be adapted for the analysis of 3-hydroxy-5-phenylpyrrole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

¹H and ¹³C NMR Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of 3-hydroxy-5-phenylpyrrole in 0.5-

0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, and

DMSO-d₆ is often suitable for compounds with hydroxyl and amine protons.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-

degree pulse angle and a relaxation delay of 1-2 seconds.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the low

natural abundance of ¹³C.

Use a 90-degree pulse angle and a longer relaxation delay (e.g., 2-5 seconds) to ensure

quantitative data for all carbon environments.

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate

software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase

correction, baseline correction, and integration (for ¹H NMR).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Attenuated Total Reflectance (ATR)-FTIR Protocol:

Sample Preparation: Place a small amount of the solid 3-hydroxy-5-phenylpyrrole sample

directly onto the ATR crystal (e.g., diamond or germanium).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.
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Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum to remove contributions from the instrument and

atmosphere.

Sample Spectrum: Apply pressure to ensure good contact between the sample and the

crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Data Processing: The software will automatically perform the background subtraction. The

resulting spectrum will show absorption bands corresponding to the vibrational modes of the

functional groups in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Direct Infusion Electrospray Ionization (ESI)-MS Protocol:

Sample Preparation: Prepare a dilute solution of 3-hydroxy-5-phenylpyrrole (approximately

1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g.,

5-10 µL/min) using a syringe pump.

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For 3-
hydroxy-5-phenylpyrrole, positive ion mode is likely to show the protonated molecule

[M+H]⁺.

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any

significant fragment ions. High-resolution mass spectrometry can be used to confirm the

elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.

UV-Vis Protocol:
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Sample Preparation: Prepare a dilute solution of 3-hydroxy-5-phenylpyrrole in a UV-

transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be

adjusted to yield an absorbance in the range of 0.1-1.0.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record a

baseline spectrum.

Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis

spectrum, typically over a range of 200-800 nm.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and, if the

concentration is known accurately, calculate the molar absorptivity (ε).

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of 3-
hydroxy-5-phenylpyrrole.
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Spectroscopic Techniques for Structural Elucidation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b015827#spectroscopic-analysis-of-3-hydroxy-5-
phenylpyrrole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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